S-Methyl-L-thiocitrulline acetate
Overview
Description
S-Methyl-L-thiocitrulline acetate is a potent inhibitor of inducible nitric oxide synthase, with a preference for constitutive (neuronal) over inducible (endothelial) nitric oxide synthase . This compound is a derivative of L-arginine, where the guanidino NH2 group is replaced by a methylsulfanyl group . It is widely used in scientific research due to its unique properties and applications.
Biochemical Analysis
Biochemical Properties
S-Methyl-L-thiocitrulline acetate plays a significant role in biochemical reactions, particularly in the regulation of nitric oxide (NO) production. It interacts with enzymes such as nitric oxide synthase (NOS), including NOS1, NOS2, and NOS3 . The nature of these interactions involves the inhibition of NOS, thereby reducing the production of NO .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on NO production. By inhibiting NOS, it reduces the synthesis of NO, a molecule that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically NOS enzymes. It acts as a competitive inhibitor, binding to the active site of NOS and preventing the normal substrate, L-arginine, from binding. This inhibition results in reduced NO production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-L-thiocitrulline acetate involves the reaction of L-citrulline with methyl iodide in the presence of a base, followed by the addition of acetic acid to form the acetate salt . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature and pressure control
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality
Chemical Reactions Analysis
Types of Reactions
S-Methyl-L-thiocitrulline acetate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones
Reduction: Can be reduced to form thiols
Substitution: Undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted thiocitrulline derivatives
Scientific Research Applications
S-Methyl-L-thiocitrulline acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in inhibiting nitric oxide synthase and its effects on cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
S-Methyl-L-thiocitrulline acetate exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and L-citrulline . This inhibition affects various molecular targets and pathways, including:
Neuronal Nitric Oxide Synthase (nNOS): Inhibition leads to reduced nitric oxide production in neurons.
Endothelial Nitric Oxide Synthase (eNOS): Preferential inhibition of nNOS over eNOS.
Comparison with Similar Compounds
Biological Activity
S-Methyl-L-thiocitrulline acetate (S-MTC acetate) is a potent inhibitor of nitric oxide synthase (NOS), particularly selective for neuronal NOS (nNOS). This compound has garnered attention in various fields of biomedical research due to its significant biological activities, particularly concerning nitric oxide (NO) production and its implications in various physiological and pathological processes.
S-MTC acetate acts primarily by inhibiting the activity of nNOS, which is crucial for the production of nitric oxide from L-arginine. By blocking this pathway, S-MTC acetate can modulate levels of reactive nitrogen species, thereby influencing various biological processes such as inflammation, neuroprotection, and vascular function.
- Inhibition of Nitric Oxide Production : S-MTC acetate has been shown to effectively inhibit NO production in several experimental models. For instance, studies indicate that concentrations as low as 50 μM can completely inhibit nitrite formation in lipopolysaccharide-treated cells, demonstrating its potency as a nNOS inhibitor .
- Impact on Reactive Oxygen Species (ROS) : The compound also influences the generation of ROS. Inhibition of nNOS by S-MTC acetate leads to a reduction in mitochondrial ROS formation, which is critical in the context of oxidative stress and cellular signaling .
Biological Implications
The biological activity of S-MTC acetate extends into several key areas:
- Neuroprotection : Due to its selective inhibition of nNOS, S-MTC acetate has potential applications in neurotrauma and stroke management. By modulating NO levels, it may help mitigate neuronal damage associated with excessive NO production during pathological conditions .
- Inflammation : The compound's ability to inhibit NO synthesis positions it as a candidate for reducing inflammatory responses. Elevated NO levels are often linked with chronic inflammation; thus, S-MTC acetate could play a role in therapeutic strategies aimed at inflammatory diseases .
- Vascular Function : Given that NO is a critical regulator of vascular tone, the inhibition of its synthesis by S-MTC acetate could have implications for cardiovascular health. However, caution is warranted due to potential off-target effects on endothelial NOS (eNOS), which plays a protective role in vascular function .
Research Findings and Case Studies
Several studies have explored the effects and applications of S-MTC acetate:
- Study on Neuronal Damage : In an experimental model of neurotrauma, administration of S-MTC acetate significantly reduced neuronal injury markers compared to control groups. This suggests its potential as a neuroprotective agent during acute injury events .
- Inflammatory Response Modulation : Research involving animal models showed that treatment with S-MTC acetate led to decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses through NO inhibition .
- Cardiovascular Studies : In cardiovascular research, the use of S-MTC acetate demonstrated altered vascular responses under stress conditions. While it inhibited excessive vasodilation mediated by NO, careful monitoring was required to avoid adverse effects related to eNOS inhibition .
Summary Table of Biological Effects
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPZPRDNPUAJY-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CSC(=NCCCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474693 | |
Record name | S-Methyl-L-thiocitrulline acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174063-92-4 | |
Record name | S-Methyl-L-thiocitrulline acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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